N',N''-Diacetylspermine

Description

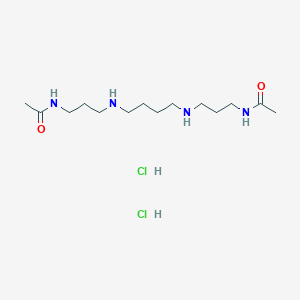

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N',N''-Diacetylspermine (DAS): From Cancer Biomarker to Active Mediator of Malignancy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of oncology research is increasingly focused on the metabolic reprogramming of cancer cells, seeking novel biomarkers and therapeutic targets. Within this domain, the polyamine metabolic pathway has emerged as a critical nexus for cell growth, proliferation, and malignant transformation.[1][2] N',N''-diacetylspermine (DAS), a terminal catabolite of this pathway, has transitioned from being viewed as a simple metabolic byproduct to a validated, high-fidelity biomarker for numerous cancers and, more recently, an active participant in tumorigenesis.[3][4] This guide provides an in-depth technical analysis of the biological functions of DAS in cancer, detailing its origins in the dysregulated polyamine pathway, its robust performance as a non-invasive biomarker, its newly discovered role in promoting cancer cell proliferation, and the state-of-the-art methodologies for its quantification.

Section 1: The Polyamine Catabolic Pathway: A Critical Axis in Carcinogenesis

Polyamines, including spermine and spermidine, are ubiquitous polycationic molecules essential for fundamental cellular processes such as DNA replication, protein synthesis, and cell cycle progression.[5] Cancer cells exhibit a profound dependency on polyamines, frequently demonstrating upregulated biosynthetic pathways to fuel their high proliferation rates.[1][6]

The intracellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, transport, and catabolism.[7] The key rate-limiting enzyme in polyamine catabolism is spermidine/spermine N1-acetyltransferase (SSAT).[8][9] SSAT acetylates spermine and spermidine, marking them for export out of the cell or for oxidation. The double acetylation of spermine by SSAT results in the formation of this compound (DAS).[6] In the context of cancer, the expression and activity of SSAT are often altered, leading to a dysregulated polyamine pool and increased production of acetylated derivatives.[8][10] This elevation is the biochemical basis for the utility of DAS as a cancer biomarker.

Section 4: Gold-Standard Methodologies for DAS Quantification

Accurate and sensitive quantification of DAS is paramount for both clinical diagnostics and fundamental research. While immunoassays like ELISA and colorimetric assays exist, the gold-standard and most robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [4][11] Experimental Protocol: LC-MS/MS Quantification of Urinary DAS

This protocol outlines a validated approach for DAS quantification. The causality behind key steps, such as the use of an internal standard and sample cleanup, is critical for ensuring accuracy and reproducibility—a self-validating system.

1. Materials and Reagents:

-

This compound (DAS) standard

-

Isotopically labeled internal standard (IS), e.g., D8-DAS

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Urine samples (first-morning void recommended), stored at -80°C

-

Urinary creatinine assay kit

2. Sample Preparation (The Self-Validating Core):

-

Rationale: Urine is a complex matrix containing interfering substances. [11]SPE is essential for cleanup and concentration. The addition of a known quantity of a stable isotope-labeled internal standard (IS) at the beginning corrects for any analyte loss during sample processing and for variations in instrument response (matrix effects), which is the cornerstone of a trustworthy quantitative bioassay.

-

Steps:

-

Thaw urine samples on ice. Centrifuge at 3,000 x g for 10 min at 4°C to pellet debris.

-

Transfer 100 µL of supernatant to a clean tube.

-

Add 10 µL of IS working solution (e.g., 1 µM D8-DAS). Vortex briefly.

-

Condition the SPE cartridge with 1 mL MeOH followed by 1 mL water.

-

Load the urine/IS mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in MeOH.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see below).

-

3. LC-MS/MS Analysis:

-

Rationale: Chromatographic separation (LC) isolates DAS from other components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Detection: Multiple Reaction Monitoring (MRM)

-

DAS transition: e.g., m/z 287.3 -> 158.2

-

D8-DAS (IS) transition: e.g., m/z 295.3 -> 166.2

-

-

4. Data Analysis and Normalization:

-

Generate a standard curve by plotting the peak area ratio (DAS/IS) against the concentration of the DAS standards.

-

Calculate the DAS concentration in the unknown samples from the standard curve.

-

Measure urinary creatinine concentration using a standard clinical assay.

-

Normalization: Express the final DAS concentration as nmol/g creatinine. This corrects for variations in urine dilution, a critical step for clinical relevance. [12]

Section 5: Therapeutic Implications: Targeting the Polyamine Catabolic Axis

The dual role of DAS as both a biomarker and a potential oncometabolite opens new avenues for therapeutic intervention. Targeting the polyamine pathway is a strategy that has been explored for decades, but the focus has often been on inhibiting biosynthesis. [1][13]The new understanding of the SSAT-DAS axis suggests alternative and complementary approaches.

-

SSAT as a Drug Target: Since SSAT is the rate-limiting enzyme for DAS production, its modulation is a logical therapeutic strategy. [8]Interestingly, some anti-cancer strategies involve inducing SSAT with polyamine analogues. [14][15]This potent induction depletes the essential, growth-promoting polyamines (spermine, spermidine) and can lead to cell death. [14]Monitoring urinary DAS could serve as a pharmacodynamic biomarker to assess the efficacy of such SSAT-inducing drugs.

-

Monitoring Therapeutic Response: A decrease in urinary or serum DAS levels following surgery or chemotherapy could indicate a positive therapeutic response, while a subsequent rise could signal disease recurrence. [4]* Targeting DAS-Mediated Signaling: The discovery of the DAS/miR-559/CBS pathway provides novel, more specific targets. [3]Developing strategies to inhibit CBS or restore miR-559 function in tumors with high DAS levels could represent a targeted therapeutic approach for a subset of colorectal cancers.

Conclusion & Future Perspectives

This compound has unequivocally evolved from a minor urinary metabolite to a central player in oncology. Its established utility as a sensitive, non-invasive biomarker for a multitude of cancers is already poised to impact clinical practice. The more recent discovery of its direct pro-tumorigenic functions, such as promoting proliferation through defined signaling pathways, marks a paradigm shift, recasting DAS as a bona fide oncometabolite.

Future research should focus on several key areas:

-

Expanding Functional Studies: Does the DAS/miR-559/CBS axis operate in other cancer types beyond colorectal? What other signaling pathways does DAS modulate?

-

Clinical Validation: Large-scale, prospective clinical trials are needed to fully validate the utility of DAS as a screening tool for various cancers and to establish standardized cutoff values.

-

Therapeutic Development: Further exploration of targeting the SSAT-DAS axis, including the development of specific CBS inhibitors, is warranted for translation into novel cancer therapies.

For researchers and drug developers, this compound represents a rich and promising field of study, offering opportunities to develop next-generation diagnostics and targeted therapeutics based on the fundamental metabolic rewiring of cancer cells.

References

-

N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines. (2021). National Institutes of Health. [Link]

-

The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. (n.d.). MDPI. [Link]

-

Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (n.d.). ResearchGate. [Link]

-

Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Solid Tumors. (2023). Toho Journal of Medicine. [Link]

-

N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. (2016). Walsh Medical Media. [Link]

-

A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. (n.d.). PubMed. [Link]

-

Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. (n.d.). ResearchGate. [Link]

-

N1,N12-Diacetylspermine as a tumor marker for non-small cell lung cancers (NSCLC). (2008). Journal of Clinical Oncology. [Link]

-

Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic. (2024). Journal of Cancer Prevention. [Link]

-

N1,N12-Diacetylspermine as a Sensitive and Specific Novel Marker for Early- and Late-Stage Colorectal and Breast Cancers. (n.d.). AACR Journals. [Link]

-

Polyamine metabolism and cancer: treatments, challenges and opportunities. (n.d.). National Institutes of Health. [Link]

-

The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. (2022). MDPI. [Link]

-

Polyamine metabolism and anti-tumor immunity. (n.d.). Frontiers. [Link]

-

Polyamine metabolism in cancer: drivers of immune evasion, ferroptosis and therapy resistance. (n.d.). Cambridge University Press & Assessment. [Link]

-

The role of spermidine/spermine N 1 -acetyltransferase in determining response to chemotherapeutic agents in colorectal cancer cells. (n.d.). AACR Journals. [Link]

-

One-Carbon and Polyamine Metabolism as Cancer Therapy Targets. (n.d.). MDPI. [Link]

-

Spermidine/spermine N1-acetyltransferase (SSAT) activity in human small-cell lung carcinoma cells following transfection with a genomic SSAT construct. (n.d.). Portland Press. [Link]

-

Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities. (n.d.). Cureus. [Link]

-

Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. (2017). PubMed. [Link]

-

Cell Cycle Regulation, Checkpoints, and Cancer. (n.d.). Clinician.com. [Link]

-

Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. (n.d.). Physiological Reviews. [Link]

Sources

- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine metabolism in cancer: drivers of immune evasion, ferroptosis and therapy resistance | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. N1, N12-Diacetylspermine Is Elevated in Colorectal Cancer and Promotes Proliferation through the miR-559/CBS Axis in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. mdpi.com [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. portlandpress.com [portlandpress.com]

N',N''-Diacetylspermine: A Technical Guide to its Discovery, History, and Evolving Role as a Key Biomarker

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of N',N''-Diacetylspermine (DAS), a critical polyamine metabolite. Initially identified as a trace component in human urine, DAS has emerged from biochemical obscurity to become a promising and sensitive biomarker for the early detection and prognosis of various malignancies. We will explore the scientific landscape that led to its discovery, the progression of analytical methodologies from complex chromatographic techniques to high-throughput immunoassays, and the causal biochemical pathways that establish its utility in oncology and drug development. This document is intended to serve as an in-depth resource, detailing the foundational experiments, key scientific insights, and validated protocols for its measurement.

The Scientific Landscape: Polyamine Research Pre-Discovery

The story of this compound begins within the broader context of polyamine research. Polyamines such as spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cellular proliferation, differentiation, and gene regulation. By the late 20th century, it was well-established that the intracellular concentrations of these molecules were tightly regulated and often elevated in rapidly proliferating tissues, most notably in cancer cells. This led to the initial hypothesis that measuring polyamines or their metabolites in biological fluids could serve as a proxy for malignant growth. However, the diagnostic utility of measuring total polyamine levels was often hampered by a lack of specificity and sensitivity. The scientific community recognized the need for more precise markers that could better reflect the dysregulated polyamine metabolism characteristic of cancer. This set the stage for a deeper investigation into the catabolic pathways of polyamines, a search that would ultimately lead to the identification of acetylated derivatives as molecules of significant interest.

The Discovery: Identification of a Novel Metabolite

This compound was first formally identified as a naturally occurring component in human urine through meticulous analytical work. It is a minor metabolite, accounting for less than 0.5% of the total polyamines excreted, which made its initial detection challenging.[1][2][3] The discovery was not a singular event but rather the result of progressive refinements in separation science.

The breakthrough came from the research group of Kawakita and Hiramatsu. Using High-Performance Liquid Chromatography (HPLC) and gas chromatography, they developed methods capable of separating structurally similar polyamines and their acetylated forms with high resolution.[2] In a landmark 1995 paper published in the Journal of Biochemistry, they provided definitive evidence for the presence of both N¹,N⁸-diacetylspermidine and N¹,N¹²-diacetylspermine in the urine of healthy individuals.[2] This work established DAS as a constitutive, albeit minor, component of human metabolic output.

Almost immediately, the same research group published a companion study in the Journal of Cancer Research and Clinical Oncology, positing that these newly identified diacetylated polyamines could be significant indicators of neoplastic diseases.[1][2] This rapid pivot from discovery to clinical investigation underscores the targeted nature of their research, which was driven by the long-standing quest for a reliable polyamine-based cancer biomarker.

The Biochemical Rationale: Why Diacetylspermine?

The significance of DAS as a biomarker is intrinsically linked to the enzyme responsible for its synthesis: spermidine/spermine N¹-acetyltransferase (SSAT) .

-

Rate-Limiting Step: SSAT is the rate-limiting enzyme in the catabolism of spermine and spermidine. It catalyzes the transfer of an acetyl group from acetyl-CoA to the N¹ position of spermine or spermidine.

-

Inducibility: The expression of the SSAT gene is highly inducible by a variety of stimuli, including growth factors, cytokines, and, critically, by elevated intracellular polyamine levels. In many cancer cells, the polyamine metabolic pathway is hyperactive, leading to an accumulation of spermine. This accumulation, in turn, triggers a dramatic upregulation of SSAT as a feedback mechanism to detoxify and excrete excess polyamines.

-

Pathway to Excretion: The acetylation of spermine neutralizes its positive charges, facilitating its export from the cell and subsequent excretion in urine. A second acetylation step yields this compound.[4] Therefore, elevated urinary DAS is a direct reflection of increased SSAT activity and a hyperactive polyamine catabolic state within the body, a hallmark of many cancers.[4][5]

This causal link provides the authoritative grounding for its use as a biomarker. Measuring urinary or serum DAS is not merely a correlation; it is a direct readout of a specific, cancer-associated enzymatic activity.

Polyamine Catabolic Pathway

Caption: Simplified pathway of spermine catabolism leading to this compound.

Evolution of Analytical Methodologies

The history of DAS is also a history of advancing analytical technology. The ability to reliably measure this molecule has been pivotal to its validation as a biomarker.

| Methodology | Principle | Advantages | Disadvantages | Era of Prominence |

| HPLC / Gas Chromatography | Chromatographic separation followed by detection (e.g., fluorescence, flame ionization). | High specificity; considered a gold standard for structural confirmation. | Labor-intensive, requires derivatization, low throughput. | Early-Mid 1990s |

| ELISA | Competitive immunoassay using antibodies highly specific to the DAS molecule. | High sensitivity, high throughput, does not require complex equipment. | Potential for cross-reactivity, antibody batch variability. | Late 1990s - 2000s |

| LC-MS/MS | Liquid chromatography for separation coupled with tandem mass spectrometry for detection. | Unmatched specificity and sensitivity, allows for multiplexing. | High capital cost for equipment, requires specialized expertise. | 2000s - Present |

| Colloidal Gold Aggregation | Automated immunoassay based on the aggregation of antibody-coated gold nanoparticles. | Rapid, fully automated, high throughput, suitable for clinical labs. | Indirect measurement, relies on high-quality reagents. | 2010s - Present |

The development of a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA) was a crucial step, enabling larger clinical studies that cemented the link between elevated urinary DAS and cancers like colorectal and breast cancer.[3][6] More recently, fully automated methods based on colloidal gold aggregation have made DAS testing more convenient and rapid for clinical applications.[1][3][7]

Validated Experimental Protocol: Quantification of Urinary DAS via LC-MS/MS

This protocol provides a robust, self-validating method for the precise quantification of this compound in human urine, reflecting current state-of-the-art techniques used in metabolomics and clinical chemistry.

Principle

This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) to separate DAS from other urinary components, followed by detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (e.g., this compound-d8) is used to ensure accuracy and correct for matrix effects and extraction variability.

Materials & Reagents

-

This compound analytical standard

-

This compound-d8 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

96-well protein precipitation plates (0.2 µm filter)

-

Urine samples (first morning void recommended, stored at -80°C)

Step-by-Step Methodology

-

Sample Preparation & Protein Precipitation:

-

Causality: The primary goal is to remove proteins and particulates that can interfere with the analysis and damage the LC column. Acetonitrile is an effective precipitating agent. The internal standard is added at this first step to track the analyte through the entire process.

-

Thaw urine samples on ice. Vortex for 10 seconds.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of urine.

-

Add 200 µL of cold Acetonitrile containing the internal standard (e.g., at 50 ng/mL).

-

Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate at -20°C for 20 minutes to maximize precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate or autosampler vial.

-

-

Chromatographic Separation (HILIC):

-

Causality: HILIC is chosen for its superior retention of polar analytes like DAS, which are not well-retained on traditional C18 reversed-phase columns. The gradient elution from high organic to higher aqueous mobile phase ensures that analytes are properly focused on the column and eluted as sharp peaks.

-

LC System: UHPLC system (e.g., Waters Acquity, Agilent 1290)

-

Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 95% B

-

5.0 min: 50% B

-

5.1 min: 5% B

-

6.0 min: 5% B

-

6.1 min: 95% B

-

8.0 min: 95% B (re-equilibration)

-

-

-

Mass Spectrometric Detection:

-

Causality: Tandem mass spectrometry provides exceptional specificity. A specific precursor ion (the molecular weight of DAS) is selected and fragmented, and a specific product ion is monitored. This "transition" is unique to the analyte, eliminating interference from co-eluting compounds.

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Thermo TSQ Altis)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (example values, must be optimized):

-

DAS: Precursor (Q1) m/z 287.3 -> Product (Q3) m/z 158.2

-

DAS-d8 (IS): Precursor (Q1) m/z 295.3 -> Product (Q3) m/z 162.2

-

-

Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

-

-

Data Analysis & Validation:

-

Integrate the peak areas for both the analyte (DAS) and the internal standard (IS).

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve using standards of known concentration (e.g., 0.5 - 500 ng/mL) by plotting the Peak Area Ratio against concentration. The curve should have an R² value > 0.99.

-

Quantify the DAS concentration in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Self-Validation: Include Quality Control (QC) samples at low, medium, and high concentrations in every run. The calculated concentrations of these QCs must be within ±15% of their nominal value for the run to be considered valid.

-

LC-MS/MS Workflow Diagram

Caption: Standard workflow for urinary this compound quantification by LC-MS/MS.

Conclusion and Future Directions

The journey of this compound from an obscure urinary metabolite to a clinically relevant biomarker is a testament to the power of targeted metabolomics and advancements in analytical chemistry. Its discovery was a direct result of the persistent search for better indicators of the dysregulated polyamine metabolism inherent in cancer. The clear biochemical rationale, centered on the induction of the SSAT enzyme, provides a strong, authoritative foundation for its utility.

Numerous studies have now demonstrated that urinary and serum DAS levels can serve as a sensitive, non-invasive marker for various cancers, often outperforming established markers, especially in early-stage disease.[5][6][8] For drug development professionals, DAS represents a potential pharmacodynamic biomarker for therapies targeting the polyamine pathway. A decrease in DAS levels following treatment could provide an early indication of target engagement and therapeutic efficacy.

Future research will likely focus on validating DAS in larger, prospective clinical trials for specific cancer types, exploring its utility in monitoring treatment response and recurrence, and integrating it into multi-biomarker panels to further enhance diagnostic and prognostic accuracy.[8] The history of DAS is still being written, but its position as a key molecule of interest in oncology is now firmly established.

References

-

Nanami, T., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho J Med, 9(1), 29-34. [Link]

-

Fahrmann, J. F., & Grapov, D. (2016). N1,N12-Diacetylspermine as a Blood Based Lung Cancer Biomarker. Biochemistry & Analytical Biochemistry, 5(2). [Link]

-

Law, B. Y. K., et al. (2022). The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies. International Journal of Molecular Sciences, 23(23), 15277. [Link]

-

Kawakita, M., & Hiramatsu, K. (2014). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. ResearchGate. [Link]

-

Hiramatsu, K., & Kawakita, M. (2003). Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. Methods in Molecular Medicine, 81, 239-248. [Link]

-

Hiramatsu, K., et al. (2005). N(1),N(12)-diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research, 11(8), 2986-90. [Link]

-

Babjak, M., et al. (2007). EVALUATION OF URINE N1,N12-DIACETYLSPERMINE AS POTENTIAL TUMOR MARKER FOR URINARY BLADDER CANCER. ResearchGate. [Link]

-

Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]

-

Wikoff, W. R., et al. (2015). Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non-Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B. Journal of Clinical Oncology, 33(33), 3880-6. [Link]

-

Kawai, K., et al. (2013). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Oncology Letters, 5(4), 1413-1417. [Link]

Sources

- 1. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 2. Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker | Springer Nature Experiments [experiments.springernature.com]

- 3. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diacetylspermine Is a Novel Prediagnostic Serum Biomarker for Non-Small-Cell Lung Cancer and Has Additive Performance With Pro-Surfactant Protein B - PubMed [pubmed.ncbi.nlm.nih.gov]

N',N''-Diacetylspermine: A Technical Guide to its Application as a Urinary Biomarker in Oncology

Executive Summary

The landscape of cancer diagnostics is continually evolving, with a pressing need for non-invasive, sensitive, and specific biomarkers for early detection, prognostic stratification, and monitoring of therapeutic response. Among the promising candidates, the polyamine metabolite N',N''-diacetylspermine (DAS) has emerged as a significant urinary biomarker across a spectrum of malignancies. This technical guide provides an in-depth exploration of DAS, tailored for researchers, scientists, and drug development professionals. We will delve into the biochemical underpinnings of DAS elevation in cancer, present detailed analytical methodologies for its quantification, and critically evaluate its clinical utility and potential applications in oncology drug development.

The Biochemical Rationale: Why Polyamines and Cancer?

Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, this regulation is frequently disrupted, leading to elevated polyamine levels that support rapid proliferation and tumor progression.

The catabolism of polyamines is a critical control point. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in this pathway. SSAT acetylates spermine and spermidine, marking them for export from the cell or for oxidation by acetylpolyamine oxidase. In many cancers, the expression and activity of SSAT are significantly upregulated. This leads to an increased production of acetylated polyamines, including this compound, which are then excreted in the urine.[1][2] The measurement of urinary DAS, therefore, offers a non-invasive window into the dysregulated polyamine metabolism characteristic of many cancers.

Caption: Simplified Polyamine Metabolism Pathway and the Role of SSAT

Analytical Methodologies for Urinary DAS Quantification

The accurate and precise quantification of urinary DAS is paramount to its clinical utility. Several analytical platforms have been developed and validated, each with its own set of advantages and considerations.

Pre-analytical Considerations: Ensuring Sample Integrity

The reliability of any biomarker measurement begins with proper sample collection and handling.

-

Sample Collection: Mid-stream urine samples are generally acceptable.[3] While 24-hour urine collections provide a comprehensive daily excretion profile, spot urine samples are often more practical for large-scale studies and clinical settings.

-

Normalization: To account for variations in urine concentration, it is crucial to normalize DAS levels to urinary creatinine. Results are typically expressed as nmol/g creatinine.[4]

-

Storage and Stability: Urine samples should be centrifuged to remove sediment and the supernatant stored at -30°C or lower for long-term stability. The addition of a preservative like sodium azide (0.1% final concentration) can prevent bacterial degradation.[5] Studies have shown that DAS is relatively stable in urine, with its value not significantly fluctuating with time from collection to measurement.[6]

Immunoassays: High-Throughput Screening

Immunoassays are well-suited for clinical laboratories due to their potential for high-throughput analysis and automation.

Principle: This is a competitive immunoassay where DAS in the urine sample competes with a known amount of labeled DAS (or a DAS-conjugate) for binding to a limited amount of anti-DAS antibody coated on a microplate. The signal generated is inversely proportional to the concentration of DAS in the sample.

Detailed Protocol:

-

Plate Coating: Microtiter plates are coated with an anti-DAS antibody and incubated overnight at 4°C.

-

Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.

-

Sample and Standard Incubation: Prepared urine samples (diluted at least 1:4 with distilled deionized water) and a series of DAS standards (e.g., 6.25 to 200 nM) are added to the wells.[5] This is followed by the addition of a fixed amount of HRP-conjugated DAS. The plate is then incubated for 1-2 hours at room temperature.

-

Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to each well, and the plate is incubated in the dark for a specified time (e.g., 10-15 minutes) to allow for color development.

-

Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 1M H₂SO₄).

-

Data Acquisition: The absorbance of each well is read using a microplate reader at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of DAS in the urine samples is then interpolated from this curve.

Caption: Competitive ELISA Workflow for Urinary DAS

Principle: This method is based on the inhibition of aggregation of antibody-coated gold nanoparticles by free DAS in the sample. A DAS mimic (e.g., a bovine serum albumin-acetylspermine conjugate) is added, which induces aggregation of the gold nanoparticles, causing a color change. DAS in the urine sample competitively binds to the antibody-coated nanoparticles, preventing aggregation and the subsequent color change. The degree of color change is inversely related to the DAS concentration.[7] This method is rapid, with results obtainable in about 10 minutes, and can be adapted for use on automated biochemical analyzers.[7][8]

Detailed Protocol:

-

Reagent Preparation: A reagent kit containing anti-DAS antibody-coated colloidal gold nanoparticles and a DAS mimic is typically used.

-

Sample Preparation: Urine samples are centrifuged, and the supernatant is collected.

-

Automated Analysis: The urine sample and reagents are loaded into an automated biochemical analyzer.

-

Reaction: The analyzer mixes the sample with the antibody-coated gold nanoparticles and then adds the DAS mimic.

-

Detection: The change in absorbance is measured by the analyzer's spectrophotometer.

-

Quantification: The DAS concentration is calculated by the analyzer's software based on a pre-programmed calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

Principle: LC-MS/MS offers the highest analytical specificity and sensitivity for the quantification of small molecules like DAS. The liquid chromatography step separates DAS from other urinary components, and the tandem mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions.

Detailed Protocol:

-

Sample Preparation:

-

Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard (e.g., deuterated DAS) is added to each urine sample to account for variations in sample processing and instrument response.

-

Solid Phase Extraction (SPE): To remove interfering substances and concentrate the analyte, urine samples can be passed through a strong cation exchange SPE cartridge. The retained polyamines are then eluted with a solvent such as 7N ammonia in methanol.

-

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) in water and an organic solvent such as acetonitrile is employed to achieve chromatographic separation of DAS from other polyamines.

-

-

Tandem Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI) is used to generate protonated molecular ions of DAS and the internal standard.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for DAS and its internal standard are monitored to ensure highly selective detection and quantification.

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of DAS in the samples is determined.

Caption: LC-MS/MS Workflow for Urinary DAS Quantification

Clinical Utility of Urinary DAS as a Cancer Biomarker

Numerous studies have investigated the clinical performance of urinary DAS as a biomarker for various cancers.

Diagnostic Performance

Urinary DAS has shown considerable promise in the early detection of several cancers, often outperforming established serum markers.

| Cancer Type | Sensitivity of Urinary DAS | Comparison with Standard Markers | Reference(s) |

| Colorectal Cancer | 69.6% - 75.8% | Significantly higher than CEA and CA19-9, especially in early stages (60% in stage 0+I). | [7][9] |

| Breast Cancer | 46.4% - 60.2% | Higher than CEA and CA15-3, particularly in early-stage disease. | [7][9] |

| Ovarian Cancer | 86.5% | Better sensitivity but lower specificity than CA125. Elevated in early-stage vs. benign tumors. | [10] |

| Non-Small Cell Lung Cancer (NSCLC) | Median DASr significantly higher than healthy controls. | Urinary DASr was an independent poor prognostic indicator. | [4] |

| Hepatocellular Carcinoma | 65.5% | Similar to AFP and PIVKA-II. | [4] |

| Pancreatobiliary Cancer | 75% | - | |

| Pediatric Cancers | Malignant Lymphoma: 77.8%Leukemia: 40%Neuroblastoma: 30.8% | Useful for screening and follow-up of malignant lymphoma. | [11] |

| Bladder Cancer | Not found to be a useful marker. | - |

DASr: DiAcSpm/cutoff ratio

Prognostic Value

Beyond diagnosis, urinary DAS levels may provide valuable prognostic information. In patients with completely resected NSCLC, an increased urinary DAS level was found to be an independent prognostic factor for unfavorable outcomes.[4] Similarly, in other cancers, a decrease in urinary DAS levels following treatment has been associated with a good prognosis, while persistently high levels may indicate a poor prognosis or disease recurrence.

Applications in Drug Development

The role of urinary DAS extends into the realm of drug development, where it can serve as a valuable pharmacodynamic biomarker.

Monitoring Therapeutic Response

Changes in urinary DAS levels can reflect the biological activity of anti-cancer agents, particularly those targeting the polyamine pathway. A notable study in triple-negative breast cancer (TNBC) patient-derived xenograft models demonstrated that urinary diacetylspermine levels robustly increased in response to effective doxorubicin treatment, and this increase correlated with tumor volume.[3] This suggests that urinary DAS could be a non-invasive biomarker to monitor the effectiveness of certain chemotherapies.

Patient Stratification

Pre-treatment urinary DAS levels could potentially be used to stratify patients who are more likely to respond to therapies that modulate polyamine metabolism. This personalized medicine approach could help in optimizing treatment regimens and improving patient outcomes.

Future Directions and Considerations

While the evidence supporting urinary DAS as a cancer biomarker is compelling, several areas require further investigation before its widespread clinical adoption.

-

Standardization and Validation: There is a need for standardized protocols for sample collection, processing, and analysis to ensure inter-laboratory reproducibility. The development of certified reference materials would be a significant step in this direction.

-

Large-Scale Prospective Studies: Large, multi-center prospective studies are needed to validate the diagnostic and prognostic utility of urinary DAS in diverse patient populations and for a broader range of cancers.

-

Combination Biomarker Panels: The diagnostic accuracy of urinary DAS may be enhanced when used in combination with other biomarkers. Future research should explore the development of multi-marker panels for improved cancer detection and characterization.

-

Mechanistic Insights: Further research into the precise molecular mechanisms that regulate SSAT expression and DAS production in different cancer types will provide a deeper understanding of its role in tumorigenesis and may reveal novel therapeutic targets.

Conclusion

Urinary this compound represents a highly promising, non-invasive biomarker with significant potential to impact the clinical management of cancer. Its elevated levels in the urine of patients with various malignancies, often at early stages, coupled with its prognostic value and potential as a pharmacodynamic biomarker, underscore its importance for researchers, clinicians, and drug developers. The continued refinement of analytical methodologies and rigorous clinical validation will be crucial in translating the potential of this biomarker into a valuable tool in the fight against cancer.

References

-

Determination of N 1,N 12-Diacetylspermine in Urine: A Novel Tumor Marker. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Nakayama, Y., et al. (2015). The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer. Oncology Letters, 10(4), 2135-2140. [Link]

-

A novel colorimetric assay for the detection of urinary N1, N12-diacetylspermine, a known biomarker for colorectal cancer. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Nanami, T., et al. (2023). Urinary N1, N12-Diacetylspermine Level in the Patients with Various Cancer; A Pilot Study in Seven Types of Cancer. Toho Journal of Medicine, 9(1), 29-35. [Link]

-

Stejskal, D., et al. (2006). EVALUATION OF URINE N1,N12-DIACETYLSPERMINE AS POTENTIAL TUMOR MARKER FOR URINARY BLADDER CANCER. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 150(2), 235-237. [Link]

-

Uchida, H., et al. (2021). Urinary N1,N12-diacetylspermine as a biomarker for pediatric cancer: a case-control study. Pediatric Surgery International, 37(12), 1759-1765. [Link]

-

Urinary Diacetylspermine ELISA Kit. (n.d.). Cosmo Bio. Retrieved January 24, 2026, from [Link]

-

Georgiou, K., et al. (2022). Urinary biomarkers for the detection of ovarian cancer: a systematic review. Carcinogenesis, 43(2), 117-129. [Link]

-

Hiramatsu, K., et al. (2005). N(1),N(12)-diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clinical Cancer Research, 11(8), 2986-2990. [Link]

-

Velenosi, T. J., et al. (2022). Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer. npj Breast Cancer, 8(1), 113. [Link]

-

Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. (2020). Journal of Chromatography B, 1152, 122238. [Link]

-

Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alanine in Human Urine. Journal of Chromatography B, 1169, 122589. [Link]

-

Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]

-

Development of an Aggregation-Based Immunoassay for Anti-Protein A Using Gold Nanoparticles. (2005). Analytical Chemistry, 77(11), 3528-3533. [Link]

-

Buddi, S., et al. (2020). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Pharmaceutical and Biomedical Analysis, 182, 113123. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 24, 2026, from [Link]

-

Buddi, S., et al. (2023). Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. Journal of Pharmaceutical and Biomedical Analysis, 225, 115214. [Link]

-

Sa, J., et al. (2020). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. Metabolites, 10(11), 434. [Link]

-

DOT Language. (n.d.). Graphviz. Retrieved January 24, 2026, from [Link]

-

Wang, Y., et al. (2017). Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. Oncotarget, 8(1), 1543-1556. [Link]

-

Hiramatsu, K., et al. (1997). Diagnostic and prognostic usefulness of N1,N8-diacetylspermidine and N1,N12-diacetylspermine in urine as novel markers of malignancy. Journal of Cancer Research and Clinical Oncology, 123(10), 539-545. [Link]

-

Umemori, Y., et al. (2010). Evaluating the utility of N-1,N-12-diacetylspermine and N-1,N-8-diacetylspermidine in urine as tumor markers for breast and colorectal cancers. Clinica Chimica Acta, 411(23-24), 1894-1899. [Link]

-

Flow diagram for plasma protein LC-MS/MS-based OC biomarker candidate... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(A) Schematic workflow for the discovery (label-free LC–MS/MS) and... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

AlphaViz: Visualization and validation of critical proteomics data directly at the raw data level. (2022). bioRxiv. [Link]

-

Pathways for polyamine synthesis and sulfur metabolism. Orange dots... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Polyamine metabolic pathway, highlighting the ADC-and ODC dependent... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Step-by-Step ELISA Protocol: A Comprehensive Guide. (n.d.). GenFollower. Retrieved January 24, 2026, from [Link]

-

Wang, Y., et al. (2017). Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. Oncotarget, 8(1), 1543-1556. [Link]

-

Multi-omics identification of a polyamine metabolism related signature for hepatocellular carcinoma and revealing tumor microenvironment characteristics. (2023). Frontiers in Immunology, 14, 1169436. [Link]

-

Urinary Metabolic Biomarker Profiling for Cancer Diagnosis by Terahertz Spectroscopy: Review and Perspective. (2022). Metabolites, 12(11), 1083. [Link]

Sources

- 1. Multi-omics identification of a polyamine metabolism related signature for hepatocellular carcinoma and revealing tumor microenvironment characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacometabolomics reveals urinary diacetylspermine as a biomarker of doxorubicin effectiveness in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sceti.co.jp [sceti.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. N(1),N(12)-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 8. The clinical usefulness of urinary N1,N12-diacetylspermine (DiAcSpm) levels as a tumor marker in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

N',N''-Diacetylspermine and its Link to MYC Gene Expression: A Technical Guide for Researchers

Abstract

The MYC family of proto-oncogenes are master transcriptional regulators that are frequently deregulated in a vast array of human cancers. Their profound influence on cellular proliferation, metabolism, and survival necessitates a tightly controlled cellular environment, rich in the building blocks required for rapid growth. Among the most critical downstream pathways controlled by MYC are the polyamine biosynthesis and catabolism pathways. Polyamines are essential polycations that play fundamental roles in cell growth, differentiation, and macromolecular synthesis. This technical guide delves into the intricate and reciprocal relationship between MYC and polyamine metabolism, with a specific focus on N',N''-diacetylspermine (DAS). We will explore the molecular mechanisms that position DAS not only as a byproduct of a MYC-driven metabolic program but also as a highly sensitive and specific biomarker for MYC activity. This guide is intended for researchers, scientists, and drug development professionals, providing both a deep mechanistic understanding and practical, field-proven experimental protocols to investigate this critical axis in cancer biology.

The MYC Oncogene: A Central Hub of Oncogenesis

The MYC family of proteins, comprising c-MYC, N-MYC, and L-MYC, are basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factors.[1] They function as obligate heterodimers with a partner protein, MAX (MYC-associated factor X), to bind to specific DNA sequences known as E-boxes (canonical sequence 5'-CACGTG-3') in the promoter regions of target genes.[1][2] This binding event leads to the recruitment of co-activators and chromatin-modifying enzymes, resulting in the transcriptional amplification of a vast network of genes.

The downstream targets of MYC are involved in a plethora of cellular processes that collectively fuel the cancer phenotype, including:

-

Cell Cycle Progression: Upregulation of cyclins and cyclin-dependent kinases (CDKs) and downregulation of CDK inhibitors.[3]

-

Metabolic Reprogramming: Enhancement of glycolysis and glutaminolysis to provide energy and biosynthetic precursors.[4]

-

Ribosome Biogenesis and Protein Synthesis: Driving the production of the machinery necessary for increased biomass.[4][5]

Given its potent oncogenic capabilities, MYC expression is tightly regulated in normal cells. However, in a significant percentage of human cancers, its expression is deregulated through mechanisms such as gene amplification, chromosomal translocation, or mutations that enhance protein stability.[5][6] This makes the MYC pathway an attractive, albeit challenging, target for therapeutic intervention.[5][7]

The Intricate World of Polyamine Metabolism

Polyamines—primarily putrescine, spermidine, and spermine—are aliphatic polycations that are indispensable for cellular life. Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing a wide range of cellular functions including DNA stability, gene transcription, and mRNA translation.[4][7]

The metabolic pathway governing polyamine levels is a highly regulated, multi-step process:

-

Biosynthesis: The pathway begins with the amino acid ornithine, which is converted to putrescine by the enzyme Ornithine Decarboxylase (ODC) .[8] ODC is the first and rate-limiting enzyme in this pathway. Subsequently, spermidine and spermine are synthesized by the sequential addition of aminopropyl groups, donated by decarboxylated S-adenosylmethionine (dcSAM).[8] The enzymes responsible for these steps are spermidine synthase (SRM) and spermine synthase (SMS) , respectively. The production of dcSAM is catalyzed by S-adenosylmethionine decarboxylase (SAMDC or AMD1) .[8]

-

Catabolism: The intracellular concentration of polyamines is also controlled by a catabolic pathway, which is primarily initiated by the enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1) .[9][10] SSAT transfers an acetyl group to spermine or spermidine, neutralizing one of their positive charges.[10][11] These acetylated polyamines can then be either exported from the cell or further catabolized by polyamine oxidase (PAOX) back to lower-order polyamines. The acetylation of spermine by SSAT produces N'-acetylspermine, which can be further acetylated to form This compound (DAS) .

Figure 1: Simplified overview of the polyamine metabolic pathway.

The Reciprocal Regulation between MYC and Polyamine Metabolism

The relationship between MYC and polyamine metabolism is not a one-way street; it is a tightly woven, reciprocal regulatory loop that is fundamental to MYC's oncogenic program.

MYC as a Direct Transcriptional Activator of Polyamine Biosynthesis

A cornerstone of the MYC-polyamine connection is the direct transcriptional activation of key biosynthetic genes by MYC.[12] MYC/MAX heterodimers bind to E-box elements in the regulatory regions of these genes, driving their expression and fueling the polyamine pool required for rapid proliferation.

Key MYC Target Genes in the Polyamine Pathway:

| Gene | Encoded Protein | Function in Pathway | Citation |

| ODC1 | Ornithine Decarboxylase | Rate-limiting enzyme in biosynthesis | [4][7][13] |

| AMD1 | S-adenosylmethionine decarboxylase | Provides the propylamine donor for spermidine/spermine synthesis | [8] |

| SRM | Spermidine Synthase | Synthesizes spermidine from putrescine | [8] |

| SMS | Spermine Synthase | Synthesizes spermine from spermidine |

The transcriptional activation of ODC1 is particularly well-established and is considered a bona fide and critical component of MYC-driven tumorigenesis.[3][7][13][14] Studies have shown that MYC binds to conserved E-box elements within the first intron of the ODC1 gene to potently transactivate its expression.[15][16] Inhibition of ODC, for example with the FDA-approved drug α-difluoromethylornithine (DFMO), can impair MYC's proliferative effects and delay tumor development in preclinical models.[3][7]

Polyamine Catabolism and the Emergence of this compound (DAS)

While MYC drives polyamine synthesis, elevated intracellular polyamine levels trigger a negative feedback mechanism by inducing the expression of SSAT (SAT1 gene). SSAT acetylates spermine and spermidine, marking them for export or degradation and thus preventing polyamine toxicity.[9][10] This MYC-driven flux through the entire polyamine pathway—high rates of synthesis coupled with high rates of catabolism and export—results in a significant increase in the production of acetylated polyamines.

Of these metabolites, this compound (DAS) has emerged as a particularly insightful molecule. Its formation and subsequent excretion from the cell are highly correlated with the hyperactive state of the polyamine pathway, which is, in turn, a direct consequence of MYC's transcriptional activity.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]

- 3. Targeting ornithine decarboxylase in Myc-induced lymphomagenesis prevents tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Regulation of N-Myc and c-Myc Synthesis, Degradation, and Transcriptional Activity by the Ras/Mitogen-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyamine synthesis as a target of MYC oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The ornithine decarboxylase gene is a transcriptional target of c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

- 16. Transcriptional regulation of the ornithine decarboxylase gene by c-Myc/Max/Mad network and retinoblastoma protein interacting with c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of N',N''-Diacetylspermine in Oncology: A Technical Guide to its Mechanism of Action

Abstract

N',N''-Diacetylspermine (DAS), a metabolic byproduct of the polyamine catabolic pathway, has emerged from relative obscurity to become a focal point in cancer research. Initially identified as a promising urinary biomarker for various malignancies, including colorectal, breast, and lung cancers, its functional role within the tumor microenvironment is now a subject of intense investigation. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DAS in tumors. We will delve into its biosynthesis, its established role as a clinical biomarker, and, most critically, its molecular interactions that influence key cellular processes such as proliferation, apoptosis, and immune modulation. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of DAS as a potential therapeutic target and a critical player in tumor biology.

Introduction: The Expanding Universe of Polyamines in Cancer

Polyamines, including spermine, spermidine, and their precursor putrescine, are ubiquitous polycationic molecules essential for normal cell growth, differentiation, and proliferation.[1] Their tightly regulated intracellular concentrations are frequently dysregulated in cancer, where elevated polyamine levels are associated with unchecked cell division and tumor progression.[2] Consequently, the polyamine metabolic pathway has long been considered an attractive target for anticancer therapies.[1] this compound (DAS) is a fully acetylated derivative of spermine, and its presence in elevated concentrations in the urine of cancer patients has positioned it as a highly sensitive and specific non-invasive tumor marker.[3][4] While its diagnostic and prognostic value is increasingly recognized, the fundamental question remains: is DAS merely a bystander metabolite indicative of a dysregulated polyamine pool, or is it an active participant in the oncogenic process? This guide will explore the evidence that points towards the latter, positioning DAS as a molecule with a significant and direct impact on tumor biology.

Biosynthesis and Catabolism: The Genesis of this compound

The intracellular concentration of polyamines is meticulously controlled through a balance of biosynthesis, catabolism, and transport. The formation of DAS is a key step in the catabolic pathway, catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT, also known as SAT1).[1]

The Polyamine Metabolic Pathway:

The synthesis of polyamines begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). The catabolism of spermine back to spermidine and putrescine is a two-step process initiated by SSAT. SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermine and spermidine.[5] A second acetylation of N1-acetylspermine results in the formation of this compound.[1] These acetylated polyamines are then either exported from the cell or further catabolized by polyamine oxidase (PAO).

Caption: The polyamine metabolic pathway illustrating the biosynthesis of spermine and its subsequent acetylation by SSAT to form this compound (DAS).

dot

This compound as a Tumor Biomarker

The clinical utility of urinary DAS as a biomarker stems from its significantly elevated levels in patients with a wide range of cancers. This elevation is often detectable even in the early stages of the disease, offering a potential advantage over other established tumor markers.[3]

| Cancer Type | Sample Type | Key Findings | Reference |

| Colorectal Cancer | Urine, Tissue | Elevated levels in early-stage cancer; higher in tumor tissue than adjacent normal tissue. | [2][6] |

| Breast Cancer | Urine | Higher sensitivity than CEA and CA15-3, especially in early stages. | [7] |

| Non-Small Cell Lung Cancer | Urine, Serum | Elevated levels in pre-diagnostic sera; associated with prognosis. | [8][9] |

| Pancreatobiliary Carcinoma | Urine | Identified as a novel tumor marker. | [10] |

| Ovarian Cancer | Urine | Better sensitivity than CA125 for distinguishing benign from malignant tumors. | [11] |

| Pediatric Cancers | Urine | Useful marker for malignant lymphoma in children. | [4] |

Table 1: Summary of Clinical Studies on this compound as a Cancer Biomarker.

The non-invasive nature of urine collection makes DAS an attractive candidate for cancer screening and monitoring.[3]

The Core Mechanism of Action: A Pro-Proliferative Role

Emerging evidence strongly suggests that DAS is not merely a passive byproduct of aberrant polyamine metabolism but an active promoter of tumorigenesis. Its primary characterized mechanism of action is the promotion of cancer cell proliferation.

The miR-559/CBS Signaling Axis in Colorectal Cancer

A pivotal study has elucidated a specific signaling pathway through which DAS exerts its pro-proliferative effects in colorectal cancer (CRC).[1] This study demonstrated that DAS treatment in CRC cell lines leads to the downregulation of microRNA-559 (miR-559).[1] MiR-559 functions as a tumor-suppressive miRNA, and its downregulation by DAS relieves its inhibitory effect on its target, cystathionine β-synthase (CBS).[1] CBS is an enzyme involved in the transsulfuration pathway and has been shown to be overexpressed in CRC, where it promotes an anabolic metabolism and cellular bioenergetics.[1] The upregulation of CBS, as a consequence of DAS-mediated miR-559 suppression, leads to increased CRC cell proliferation and cell cycle progression.[1] This is accompanied by an increase in the levels of key cell cycle regulators, cyclin D1 and cyclin E.[1]

Caption: The signaling cascade initiated by this compound (DAS) in colorectal cancer cells, leading to enhanced proliferation.

dot

Potential Crosstalk with Other Pro-Survival Pathways

While the miR-559/CBS axis is the most well-defined pathway for DAS action, it is plausible that DAS interacts with other central signaling networks that govern cell proliferation and survival in cancer.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[12][13] Polyamines, in general, have been implicated in the modulation of this pathway. Although direct evidence for DAS is currently lacking, its ability to promote proliferation suggests a potential for crosstalk with the PI3K/Akt signaling cascade.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another fundamental signaling cascade that controls cell proliferation, differentiation, and survival.[4][14] Dysregulation of this pathway is a common event in tumorigenesis.[15] Given the central role of this pathway in cell cycle control, it represents another potential avenue through which DAS may exert its pro-proliferative effects.

Further research is imperative to elucidate the direct interactions, if any, between DAS and these critical pro-survival signaling networks.

The Influence of this compound on Apoptosis and Cell Cycle

The balance between cell proliferation and programmed cell death (apoptosis) is crucial for tissue homeostasis and is invariably disrupted in cancer. While DAS has a clear role in promoting proliferation, its direct impact on apoptosis is less well understood.

Modulation of Apoptotic Machinery

Apoptosis is executed by a family of proteases called caspases, with caspase-3 being a key executioner caspase.[6] The general increase in polyamines in cancer is associated with a decrease in apoptosis.[2] While specific studies on DAS are limited, it is plausible that by promoting a pro-proliferative state, DAS indirectly contributes to the suppression of apoptosis. This could occur through the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic factors.

Regulation of the Cell Cycle Engine

The cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, the cyclins.[16] The observation that DAS upregulates cyclin D1 and cyclin E in colorectal cancer cells provides a direct link between DAS and the cell cycle machinery.[1] These cyclins are critical for the G1/S phase transition, a key checkpoint for cell cycle progression.[17] By promoting the expression of these cyclins, DAS effectively pushes the cell through this checkpoint, leading to increased proliferation.

This compound in the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The interplay between these components is critical for tumor growth, invasion, and metastasis. Emerging evidence suggests that DAS may play a significant role in shaping the TME.

Interaction with Tumor-Associated Macrophages (TAMs)

Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype.[18] Studies have shown that macrophages are a significant source of DAS within the TME.[19] The production of DAS by macrophages is enhanced in a glucose-deficient environment, a common feature of tumors.[19] This suggests a symbiotic relationship where the tumor microenvironment stimulates macrophages to produce DAS, which in turn may further promote tumor growth. The influence of DAS on macrophage polarization is an area of active research. It is hypothesized that DAS may contribute to the skewing of TAMs towards the pro-tumoral M2 phenotype.

Potential Impact on T Lymphocyte Function

T lymphocytes are key players in the anti-tumor immune response. However, within the TME, T cells often become dysfunctional or "exhausted," a state characterized by reduced effector function and sustained expression of inhibitory receptors.[20] Polyamines have been shown to influence T cell function, with elevated levels potentially contributing to an immunosuppressive environment.[3] While the specific effects of DAS on T cell exhaustion are yet to be fully elucidated, its presence in the TME could contribute to the overall immunosuppressive milieu, thereby hindering an effective anti-tumor immune response.

Caption: The multifaceted role of this compound (DAS) in the tumor microenvironment, influencing cancer cells, macrophages, and T cells.

dot

Experimental Protocols for the Study of this compound

To facilitate further research into the mechanisms of DAS action, this section provides detailed, step-by-step methodologies for key experiments.

Quantification of Urinary this compound by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of DAS in urine samples.

Materials:

-

Urinary Diacetylspermine ELISA Kit (commercially available)[10][21]

-

Microplate reader capable of measuring absorbance at 450 nm

-

Urine collection containers

-

Centrifuge

-

Distilled deionized water

-

Sodium azide (NaN3)

Procedure:

-

Sample Collection and Preparation:

-

Collect urine samples in sterile containers.

-

Add 0.1% sodium azide as a preservative.[21]

-

Centrifuge the urine samples at 1500 rpm for 5 minutes to pellet any debris.[21]

-

Dilute the supernatant at least 1:4 with distilled deionized water.[21]

-

Store the prepared samples at -30°C or below if not used immediately.[21]

-

-

Assay Procedure (refer to kit manufacturer's instructions for specific details):

-

Prepare the standard curve using the provided DAS standards.

-

Add the prepared urine samples and standards to the antibody-coated microplate wells.

-

Add the enzyme-conjugated secondary antibody.

-

Incubate as per the manufacturer's instructions.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the DAS standards.

-

Determine the concentration of DAS in the urine samples by interpolating their absorbance values on the standard curve.

-

Normalize the DAS concentration to the creatinine concentration of the urine sample to account for variations in urine dilution.

-

Cell Viability Assay (CCK-8) Following this compound Treatment

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) assay to assess the effect of DAS on cancer cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., SW480, Caco-2 for colorectal cancer)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (DAS) stock solution

-

Cell Counting Kit-8 (CCK-8) reagent[22]

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

DAS Treatment:

-

Prepare serial dilutions of DAS in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the DAS-containing medium or control medium (without DAS) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

-

CCK-8 Assay:

-

At the end of the treatment period, add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis of Protein Expression

This protocol describes the use of Western blotting to detect changes in the expression of specific proteins (e.g., CBS, cyclin D1, cyclin E) in response to DAS treatment.

Materials:

-

Cancer cells treated with DAS as described in the cell viability assay protocol.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Electrophoresis and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the proteins of interest (e.g., anti-CBS, anti-cyclin D1, anti-cyclin E).

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the DAS-treated and control cells in lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target proteins to a loading control (e.g., GAPDH, β-actin).

-

Future Directions and Therapeutic Implications

The growing body of evidence highlighting the pro-tumoral activities of this compound opens up exciting new avenues for cancer therapy. Targeting DAS, either by inhibiting its production or by blocking its downstream signaling pathways, represents a novel therapeutic strategy.

-

Inhibition of SSAT: As the key enzyme responsible for DAS synthesis, SSAT is a prime therapeutic target. The development of specific and potent SSAT inhibitors could effectively reduce the levels of DAS in the tumor microenvironment.

-

Targeting the miR-559/CBS Axis: In colorectal cancer, restoring the levels of the tumor-suppressive miR-559 or inhibiting the activity of CBS could counteract the pro-proliferative effects of DAS.

-